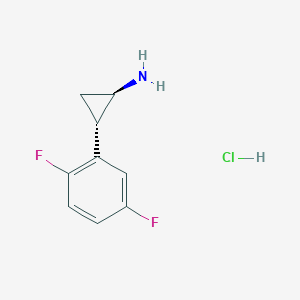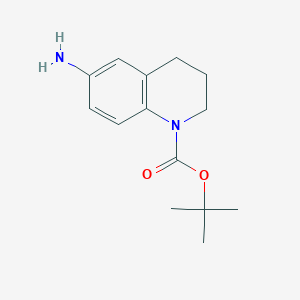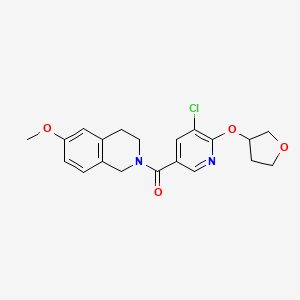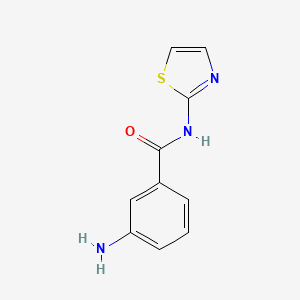
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride, also known as MK-869 or L-703,606, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems, and is involved in a variety of physiological processes such as pain, inflammation, mood regulation, and stress response. The discovery and development of MK-869 as a novel therapeutic agent for the treatment of various disorders have attracted significant attention from the scientific community.
Applications De Recherche Scientifique
Biocatalytic Synthesis Approaches
A key application in scientific research for this compound involves its use in the synthesis of the anti-thrombotic agent ticagrelor. Hugentobler et al. (2016) explored biocatalytic routes for synthesizing this cyclopropyl amine, a crucial building block for ticagrelor. They utilized ketoreductase, amidase, and lipase biocatalysts to achieve high enantiomeric excesses in the synthesis process (Hugentobler et al., 2016).
Hydrolytic Resolution for Ticagrelor Synthesis
Wang et al. (2019) conducted a study focusing on the hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key building block for Ticagrelor synthesis. They developed an efficient process using immobilized Candida antarctica lipase B for the preparation of (1R,2R)-DFPCPCA, demonstrating the potential of this method for synthesizing other optically pure cyclopropane-based compounds (Wang et al., 2019).
Enzymatic Process Development
Guo et al. (2017) described the development of an enzymatic process for preparing a chiral intermediate essential for Ticagrelor synthesis. They identified a specific ketoreductase capable of converting a related compound to the required chiral alcohol with high yield and enantiomeric excess, demonstrating an efficient and environmentally friendly process (Guo et al., 2017).
Cyclopropenium Ion in Beckmann Rearrangement
Srivastava et al. (2010) explored the use of the cyclopropenium ion as an efficient organocatalyst in the Beckmann rearrangement of ketoximes. This study marks the first application of cyclopropenium ion in catalysis, opening new avenues in aromatic cation-based catalysis (Srivastava et al., 2010).
Diastereo- and Enantioselective Synthesis
Feng et al. (2019) investigated the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. Their work highlights the importance of such methods in producing biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
Chan-Lam Cyclopropylation
Derosa et al. (2018) developed a Chan-Lam cyclopropylation reaction, providing a strategic approach towards synthesizing cyclopropyl aryl ethers and amine derivatives. This method is particularly relevant for medicinal chemistry applications (Derosa et al., 2018).
Propriétés
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBISJXJUOBFQHU-DKXTVVGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)


![3-(3-chlorobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866923.png)

![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)




![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)